Cas no 108-88-3 (Toluene, Deoxidized)

Toluene, Deoxidized structure
Toluene, Deoxidized structure
Toluene, Deoxidized
108-88-3
C7H8
92.14
MFCD00008512
35529
329753465

Toluene, Deoxidized Properties

Names and Identifiers

    • TOLUOL
    • ISOPROPYL ALCOHOL-TOLUENE
    • METHACIDE
    • METHYLBENZENE
    • METHYLBENZOL
    • PHENYLMETHANE
    • TITRATION SOLVENT
    • TITRATION SOLV, TOLUENE-IPA
    • TOLUENE
    • TOLUENE 300
    • TOLUENE 5000
    • TOLUENE D
    • TOLUENE-ISOPROPYL ALCOHOL
    • TOTAL ACID NUMBER TITRATION SOLVENT MIXTURE
    • TOTAL ACID NUMBER TITRATION SOLVENT MIXTURE (ASTM D664)
    • TOTAL BASE NUMBER TITRATION SOLVENT MIXTURE
    • TOTAL BASE NUMBER TITRATION SOLVENT MIXTURE (ASTM D4739)
    • Antisal 1a
    • Residual Solvent - Toluene
    • Toluene disproportionation catalyst ZA-90
    • Toluene solution
    • Benzene,methyl
    • Methylbenzene-12C7
    • Toluen
    • Toluene,AcroSeal,Extra Dry ove
    • Degassed and low oxygen toluene
    • Toluene ZerO2®
    • Tol
    • cp25
    • HOXC6
    • Dracyl
    • TOLUNE
    • HHO.C8
    • Hox-3C
    • Tolueen
    • Toluol
    • Methylbenzene
    • Toluene, Deoxidized
    • Toluene, histology grade, practical
    • Benzene, methyl-
    • AKOS015840411
    • NSC406333
    • A801937
    • EC 203-625-9
    • CP 25 (SOLVENT)
    • D5191 Vapor Pressure - 7.1kPa (1.03 psi), 10 x 10 mL
    • Toluene, anhydrous
    • HSDB 131
    • CHEMBL9113
    • Toluene, for HPLC, 99.9%
    • Tox21_111042
    • Toluene, HPLC Grade
    • tolu-sol
    • Toluene, LR, >=99%
    • TOLUENE [GREEN BOOK]
    • PhCH3
    • Toluene 1000 microg/mL in Methanol
    • Toluene, UV HPLC spectroscopic, 99.5%
    • TOLUENE [MART.]
    • 4-methyl-benzene
    • Toluene ACS Grade
    • C6H5CH3
    • Toluene, puriss. p.a., ACS reagent, reag. ISO, reag. Ph. Eur., >=99.7% (GC)
    • Toluene liquid density, NIST(R) SRM(R) 211d
    • UN1294
    • SR-01000944565-1
    • NSC 406333
    • Toluene, ACS reagent, >=99.5%
    • Toluene, for HPLC, >=99.8%
    • C01455
    • Toluene, LR, rectified, 99%
    • Toluene, for HPLC
    • 4-methylbenzene
    • Toluene, JIS special grade, >=99.5%
    • Toluene, Laboratory Reagent, >=99.3%
    • Toluene, p.a., ACS reagent, reag. ISO, reag. Ph. Eur., 99.5%
    • methyl benzene
    • 1-Methylbenzene
    • Toluen [Czech]
    • Toluene 10 microg/mL in Methanol
    • Toluene, Pharmaceutical Secondary Standard; Certified Reference Material
    • Toluene [UN1294] [Flammable liquid]
    • TOLUENE [HSDB]
    • Toluene, p.a., ACS reagent, reag. ISO, 99.5%
    • BDBM50008558
    • GTPL5481
    • 3FPU23BG52
    • Toluene, HPLC grade, 99.8%
    • CP 25
    • Toluene, suitable for determination of dioxins
    • PHME
    • RCRA waste no. U220
    • UNII-3FPU23BG52
    • Toluene, anhydrous, 99.8%
    • WLN: 1R
    • Toluene, puriss., >=99.5% (GC)
    • Toluene, ACS spectrophotometric grade, >=99.5%
    • Toluene (Technical)
    • Toluene, p.a., 99.5%
    • Residual Solvent - Toluene, Pharmaceutical Secondary Standard; Certified Reference Material
    • para-toluene
    • EINECS 203-625-9
    • Toluene, LR, sulfur free, 99%
    • T0260
    • Toluene, ACS reagent
    • Toluene, ASTM, 99.5%
    • Toluene, suitable for scintillation, >=99.7%
    • Tox21_201224
    • TOLUENE [USP-RS]
    • RAMIPRIL IMPURITY G (EP IMPURITY)
    • SR-01000944565
    • Toluene 100 microg/mL in Methanol
    • NCI-C07272
    • phenyl-methane
    • TOLUENE [IARC]
    • 2-methylbenzene
    • Toluene, AR, >=99.5%
    • Toluene, absolute, over molecular sieve (H2O <=0.005%), >=99.7% (GC)
    • NS00008096
    • NCGC00090939-01
    • phenyl methane
    • DB11558
    • Tolueno [Spanish]
    • TOLUENE [INCI]
    • BIDD:ER0288
    • monomethyl benzene
    • Methane, phenyl-
    • Caswell No. 859
    • TOLUENE (RING-D5)
    • CAS-108-88-3
    • CCRIS 2366
    • Toluene, anhydrous, ZerO2(TM), 99.8%
    • CHEBI:38975
    • 2-methyl benzene
    • NSC-406333
    • Toluene, Environmental Grade
    • TOLUENE (MART.)
    • NCGC00090939-03
    • MFCD00008512
    • NCGC00258776-01
    • DTXCID501360
    • Toluene, technical grade, 95.0%
    • Benzene, methyl
    • methyl-Benzene
    • AI3-02261
    • toluene-
    • 108-88-3
    • Toluolo
    • Q15779
    • Toluene, for HPLC, >=99.7% (GC)
    • Toluene, for HPLC, >=99.9%
    • InChI=1/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H
    • UN 1294
    • methylbenzenes
    • DTXSID00184990
    • RCRA waste number U220
    • Methylbenzene, 9CI
    • Methylbenzene; Toluene; Ramipril Imp. G (EP); Ramipril Impurity G
    • MePh
    • Tolueen [Dutch]
    • Toluene, SAJ first grade, >=99.0%
    • DTXSID7021360
    • 25013-04-1
    • Tolueno
    • EPA Pesticide Chemical Code 080601
    • FT-0688208
    • Toluene, analytical standard
    • Toluene HPLC grade
    • Toluene, Spectrophotometric Grade
    • Toluene, purification grade, 99.8%
    • Toluene, 99.5%
    • Toluolo [Italian]
    • Toluene, PRA grade, >=99.8%
    • p-toluene
    • TOLUENE-3,5-D2
    • Toluene, AR, rectified, 99.5%
    • TOLUENE (IARC)
    • TOLUENE [MI]
    • 4i7k
    • Methyl benzol
    • NCGC00090939-02
    • TOLUENE (USP-RS)
    • toluene solvent
    • BCP16202
    • Toluene, Semiconductor Grade
    • RAMIPRIL IMPURITY G [EP IMPURITY]
    • Toluene, anhydrous, (water < 50ppm)
    • CHEBI:17578
    • Toluene (Methyl-13C, 99%)
    • Toluene ACS grade (benzene < 20 ppm)
    • Toluene (Ring-D5, 98%)
    • Phenylmethane
    • DTXSID50175878
    • DB-309420
    • TOLUENE (RING-13C6, 99%)
    • toluene
    • methylbenzol
    • methacide
    • toluol
    • antisal 1a
    • methylbenzene
    • TOL
    • +Expand
    • MFCD00008512
    • YXFVVABEGXRONW-UHFFFAOYSA-N
    • 1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3
    • CC1=CC=CC=C1
    • 635760

Computed Properties

  • 92.06260
  • 0
  • 0
  • 0
  • 92.062600255g/mol
  • 7
  • 42
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0Ų

Experimental Properties

  • 1.99500
  • 0.00000
  • 14,9529
  • n/D 1.496(lit.)
  • 0.5 g/L (20 ºC)
  • 110-111 °C(lit.)
  • -93 °C (lit.)
  • 22 mmHg ( 20 °C)
    26 mmHg ( 25 °C)
  • Fahrenheit: 39.2 ° f
    Celsius: 4 ° c
  • 3537
  • 0.099
  • 5000 μg/mL in methanol
  • Colorless transparent liquid with aromatic smell similar to benzene [1]
  • Insoluble in water, miscible in most organic solvents such as benzene \ ethanol \ ether \ chloroform [15]
  • 40(at 25℃)
  • 0.865 g/mL at 25 °C(lit.)

Toluene, Deoxidized Security Information

Toluene, Deoxidized Customs Data

  • 2902300000
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Toluene, Deoxidized Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 157 - 158 °C
Reference
Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis
Martynenko, E. A.; Glazko, I. L.; Levanova, S. V.; Portnova, Yu. V., Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Synthetic Circuit 3

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methylcyclohexane ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; Modhera, Bharat; Parikh, Parimal A., Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

Synthetic Circuit 5

Reaction Conditions
1.1 550 °C
Reference
Xylene isomers distribution in propane aromatization over ZRP zeolites
Zhang, Zhiping; Zhang, Jiushun; Gao, Yongcan, Shiyou Huagong, 2005, 34(9), 835-839

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
Reference
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen ;  2 MPa, 600 °C
Reference
Understanding cellulose pyrolysis under hydrogen atmosphere
Li, Tan; Miao, Kai; Zhao, Zhigang; Li, Yuqing; Wang, Huiyuan; et al, Energy Conversion and Management, 2022, 254,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ;  3 h, 280 °C
Reference
Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol
Wu, Kejing; Wang, Junbo; Zhu, Yingming ; Wang, Xueting; Yang, Chunyan; et al, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate ,  Gold, compd. with nickel (1:1) Solvents: Water ;  100 h, 330 °C
Reference
Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 Catalysts
Chistyakova, P. A.; Chistyakov, A. V.; Nikolaev, S. A.; Bagdatov, R. A.; Tsodikov, M. V.; et al, Petroleum Chemistry, 2022, 62(9), 1107-1125

Synthetic Circuit 12

Reaction Conditions
1.1 15 min, 550 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Molybdenum carbide ,  Molybdenum dioxide Solvents: Ethanol ;  rt → 280 °C; 3 h, 280 °C
Reference
Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol
Wu, Kejing; Yang, Chunyan; Zhu, Yingming ; Wang, Junbo; Wang, Xueting; et al, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Zinc ;  6 h, 1 bar, 420 °C
Reference
Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)
Singh, Vijendra ; Arumugam, Selvamani ; Kumar, Mahesh; Tathod, Anup Prakash; Viswanadham, Nagabhatla, Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  40 bar, 200 °C
1.2 Solvents: Water ;  200 °C → rt
Reference
Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds
Wang, Meng; Gutierrez, Oliver Y.; Camaioni, Donald M. ; Lercher, Johannes A., Angewandte Chemie, 2018, 57(14), 3747-3751

Synthetic Circuit 17

Reaction Conditions
1.1 3 - 15 s, 350 - 500 °C
Reference
1,3,5-Triethylbenzene Transformation Reactions Compared to Its Transalkylation Reaction with Ethylbenzene
Akhtar, M. Naseem; et al, Energy & Fuels, 2009, 23(8), 3866-3874

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: 1,1′-(1,5-Pentanediyl)bis[1-methylpyrrolidinium] ;  7 h, 10 bar, 350 °C
Reference
Alkylation of ethylbenzene by using IM-5 catalyst
Pathak, Kanchan; et al, International Journal of Research in Pharmacy and Chemistry, 2013, 3(2), 411-425

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Titanium mononitride ,  Molybdenum carbide nitride ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 24

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Synthetic Circuit 26

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 27

Reaction Conditions
1.1 Catalysts: Iron ,  Calcium ;  15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
Wang, Xiaofeng; et al, RSC Advances, 2022, 12(34), 22161-22174

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; et al, Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

Synthetic Circuit 29

Reaction Conditions
1.1 Catalysts: Aluminum ,  Silica ;  30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Lee, Hyung Won; et al, Catalysts, 2018, 8(11), 501/1-501/15

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) ,  Molybdenum phosphide (MoP) ,  Silica Gel 60 ;  2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ;  9 h, 100 mbar, 450 °C
Reference
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
Stober, Robert; et al, ChemCatChem, 2022, 14(18),

Synthetic Circuit 31

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Preparation of lithium(triphenylsilyl)organocopper and lithium(triphenylstannyl)phenylcopper and some reactions of lithium(triphenylsilyl)phenylcopper
Rahman, Mohammed T.; Hassain, Mohammed T.; Nahar, Syeda K.; Saha, Archana, Journal of the Indian Chemical Society, 1987, 64(1), 31-3

Toluene, Deoxidized Raw materials

Toluene, Deoxidized Preparation Products

Toluene, Deoxidized Related Literature